Potassium molybdate

Description

Properties

IUPAC Name |

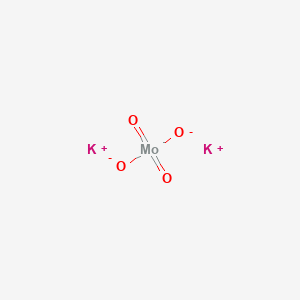

dipotassium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.Mo.4O/q2*+1;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYGZETUIUXJCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2MoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; Soluble in 0.6 parts water; [Merck Index] White odorless powder; Hygroscopic and soluble in water; [Alfa Aesar MSDS] | |

| Record name | Potassium molybdate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13446-49-6 | |

| Record name | Molybdate (MoO42-), potassium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetraoxomolybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Potassium Molybdate (K₂MoO₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium molybdate (K₂MoO₄) is an inorganic salt composed of potassium cations (K⁺) and molybdate anions (MoO₄²⁻). It typically appears as a white, crystalline, odorless solid that is highly soluble in water.[1][2][3] This compound serves as a crucial source of molybdenum, an essential micronutrient for both plants and animals.[4][5] In industrial and research settings, this compound is utilized in catalysis for the production of fine chemicals, as a corrosion inhibitor, and in analytical chemistry as a reagent for determining the concentration of phosphates, silicates, and lead.[4][6][7] Its versatility and fundamental role in various chemical and biological processes make a thorough understanding of its synthesis and characterization essential for professionals in chemistry, materials science, and life sciences.

This guide provides an in-depth overview of the primary synthesis methodologies, detailed experimental protocols, and comprehensive characterization techniques for this compound, presenting quantitative data in a structured format for clarity and comparative analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through several reliable methods, including solid-state reaction, aqueous precipitation, and hydrothermal synthesis. The choice of method often depends on the desired purity, particle size, and morphology of the final product.

Solid-State Reaction

The solid-state method is a conventional technique for synthesizing inorganic materials from solid precursors at elevated temperatures. This method relies on the diffusion of ions through the solid reactants to form the product. For this compound, this typically involves the high-temperature reaction between molybdenum trioxide and a potassium salt, such as potassium carbonate.

-

Precursor Preparation: Stoichiometric amounts of molybdenum(VI) oxide (MoO₃) and potassium carbonate (K₂CO₃) are weighed and thoroughly mixed. An agate mortar and pestle are used to grind the precursors together for at least 30 minutes to ensure a homogeneous mixture.

-

Calcination: The homogenized powder mixture is transferred to an alumina crucible.

-

Heating Regimen: The crucible is placed in a muffle furnace and subjected to a multi-stage heating process. A typical regimen involves heating at 473 K, 773 K, and 973 K, with a dwell time of 24 hours at each temperature to ensure the reaction goes to completion.[8] Intermediate grinding between heating stages can improve product homogeneity.

-

Cooling and Collection: After the final heating stage, the furnace is allowed to cool down to room temperature naturally. The resulting white crystalline powder is this compound (K₂MoO₄).

-

Storage: The final product should be stored in a desiccator, as it can be slightly deliquescent in moist air.[3][9]

Caption: Workflow for the synthesis of K₂MoO₄ via solid-state reaction.

Precipitation from Aqueous Solution

Precipitation is a versatile method that involves the reaction of soluble precursors in a solvent to form an insoluble product. This technique allows for good control over stoichiometry and can often be performed at or near room temperature.

-

Precursor Dissolution: Dissolve molybdenum trioxide (MoO₃) in an aqueous solution of potassium hydroxide (KOH).[6] The reaction is: MoO₃ + 2KOH → K₂MoO₄ + H₂O. The solution should be stirred continuously until all the MoO₃ has dissolved.

-

pH Adjustment & Precipitation: The reaction to form this compound occurs in the solution. To purify and precipitate the product, the solution can be concentrated by gentle heating to evaporate some of the water.

-

Crystallization: The concentrated solution is then cooled slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of this compound.

-

Isolation and Washing: The resulting white crystals are collected by suction filtration. The crystals are washed several times with small portions of ice-cold deionized water to remove any unreacted KOH, followed by a final wash with ethanol or acetone to facilitate drying.[10]

-

Drying: The purified crystals are dried in an oven at a low temperature (e.g., 60-80 °C) or in a vacuum desiccator to yield the final K₂MoO₄ product.

Caption: Workflow for the synthesis of K₂MoO₄ via aqueous precipitation.

Hydrothermal Synthesis

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is particularly effective for producing high-purity, well-defined crystals.

-

Precursor Mixture: A stoichiometric mixture of precursors, such as ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) and a potassium source like potassium chloride (KCl), is prepared.[11][12]

-

Loading the Autoclave: The precursor mixture is placed into a Teflon-lined stainless-steel autoclave. Deionized water is added as the solvent, typically filling the liner to about 70-80% of its volume.[11]

-

Sealing and Heating: The autoclave is securely sealed and placed in a programmable oven. It is heated to a specific temperature, for instance, 190 °C, and held at that temperature for an extended period, such as 72 hours, to allow for the reaction and crystal growth to complete.[11][12]

-

Cooling: After the reaction period, the oven is turned off, and the autoclave is allowed to cool down slowly to room temperature over several hours (e.g., 24 hours).[11] Rapid cooling should be avoided as it can lead to the formation of poorly crystallized material.

-

Product Recovery: Once cooled, the autoclave is carefully opened in a fume hood. The solid product is collected, washed several times with deionized water and ethanol to remove any soluble impurities, and then dried under vacuum or in a low-temperature oven.

Caption: Workflow for the synthesis of K₂MoO₄ via hydrothermal method.

Characterization of this compound

Following synthesis, a comprehensive characterization is imperative to confirm the identity, purity, structure, and morphology of the this compound product. A general workflow involves subjecting the synthesized powder to a suite of analytical techniques.

Caption: A typical workflow for the characterization of synthesized K₂MoO₄.

Physicochemical Properties

Basic properties provide a first-pass identification of the synthesized compound.

| Property | Value | References |

| Chemical Formula | K₂MoO₄ | [5] |

| Molecular Weight | 238.13 g/mol | [13] |

| Appearance | White crystalline powder | [6][13] |

| Melting Point | 919 °C (1192 K) | [1][2] |

| Density | 2.3 g/cm³ | [2] |

| Solubility in Water | Highly soluble; 64.57% (wt) at 25 °C | [6][9] |

| Solubility in Organics | Insoluble in alcohol and acetone | [2][6] |

X-Ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure and phase purity of the synthesized material.[14] this compound undergoes several phase transitions upon heating.[8][15] The low-temperature phase is reported to be monoclinic.[8][15]

-

Sample Preparation: A small amount of the finely ground K₂MoO₄ powder is packed into a sample holder, ensuring a flat, level surface.

-

Instrument Setup: The analysis is performed on an X-ray diffractometer, typically using Cu Kα radiation (λ = 1.5406 Å).

-

Data Collection: The diffraction pattern is recorded over a 2θ range, for example, from 10° to 90°, with a defined step size and scan speed.

-

Data Analysis: The resulting diffractogram is analyzed by comparing the peak positions and intensities to standard patterns from crystallographic databases (e.g., JCPDS/ICDD) to confirm the phase. Lattice parameters can be refined using software like MDI JADE or FullProf.[14]

| Parameter | Value | References |

| Crystal System (Low Temp) | Monoclinic | [8][15] |

| Crystal System (High Temp) | Orthorhombic, Hexagonal | [8][15] |

Vibrational Spectroscopy (FTIR & Raman)

FTIR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the molybdate (MoO₄²⁻) tetrahedral units.[1] These spectra provide a characteristic fingerprint of the compound.

-

Sample Preparation (FTIR): The K₂MoO₄ powder is mixed with potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

-

Sample Preparation (Raman): A small amount of the powder is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: Spectra are collected using an FTIR or Raman spectrometer. For Raman, a specific laser excitation wavelength is used. The spectral range typically covers 400-4000 cm⁻¹ for FTIR and 100-1200 cm⁻¹ for Raman to observe the key molybdate vibrations.

-

Analysis: The positions of the absorption bands (FTIR) or scattered peaks (Raman) are identified and assigned to specific molecular vibrations.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description | References |

| ν₁ (A₁) Symmetric Stretch | ~900 - 1000 | Symmetric stretching of Mo-O bonds | [1] |

| ν₃ (F₂) Asymmetric Stretch | ~800 - 900 | Asymmetric stretching of Mo-O bonds | [1] |

| ν₄, ν₂ (F₂, E) Bending | ~300 - 450 | Bending motions of O-Mo-O angles | [1] |

| Lattice Modes | < 300 | Rotational/translational crystal modes | [1] |

Note: The exact peak positions can vary slightly depending on the crystal structure and measurement conditions.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of this compound, including phase transitions and decomposition.

-

Sample Preparation: A small, accurately weighed amount of K₂MoO₄ powder (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Instrument Program: The sample is heated in the DSC/TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 K/min).

-

Data Analysis: The DSC curve reveals endothermic or exothermic events, such as phase transitions or melting. The TGA curve shows mass loss as a function of temperature, indicating decomposition.

| Thermal Event | Temperature | Description | References |

| Phase Transition (IV→III) | 589 ± 10 K (316 °C) | Monoclinic → Orthorhombic | [8][15] |

| Phase Transition (III→II) | 723 ± 5 K (450 °C) | Orthorhombic → Hexagonal | [8][15] |

| Phase Transition (II→I) | 749 ± 10 K (476 °C) | Hexagonal → Hexagonal | [8][15] |

| Melting Point | 1199 ± 1 K (926 °C) | Solid → Liquid | [8] |

| Decomposition (Melt) | > 900 °C | In air, the melt can show volatility | [16] |

Applications and Relevance

This compound's utility spans multiple scientific disciplines. In agriculture, it serves as a fertilizer providing molybdenum, a vital cofactor for enzymes involved in nitrogen metabolism, such as nitrate reductase.[4][5]

Caption: Molybdate is a precursor for the molybdenum cofactor in nitrate reductase.

For drug development professionals, while not a therapeutic agent itself, this compound is relevant as a catalyst in the synthesis of fine chemicals and pharmaceutical intermediates.[4] Its role as an analytical reagent is also critical for quality control processes in various research and manufacturing settings.[6]

References

- 1. This compound | 13446-49-6 | Benchchem [benchchem.com]

- 2. 13446-49-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | AAA Molybdenum Products, Inc. [aaamolybdenum.com]

- 4. chemimpex.com [chemimpex.com]

- 5. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 6. material-properties.org [material-properties.org]

- 7. This compound - Grishma Metal Technology [grishmametal.com]

- 8. researchgate.net [researchgate.net]

- 9. aaamolybdenum.com [aaamolybdenum.com]

- 10. prepchem.com [prepchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Characterization of Ammonium Potassium Tellurium Polyoxomolybdate: (NH<sub>4</sub>)<sub>2</sub>K<sub>2</sub>TeMo<sub>6</sub>O<sub>22</sub>·2H<sub>2</sub>O with One-Dimensional Anionic Polymeric Chain [TeMo<sub>6</sub>O<sub>22</sub>]<sup>4−</sup> - ProQuest [proquest.com]

- 13. This compound | Potassium Molybdenum oxide | K2MoO4 - Ereztech [ereztech.com]

- 14. azom.com [azom.com]

- 15. scribd.com [scribd.com]

- 16. Volatility and thermal decomposition of potassium trimolybdate melt (Journal Article) | ETDEWEB [osti.gov]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Anhydrous Potassium Molybdate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous potassium molybdate (K₂MoO₄), a compound of interest in various chemical and material science applications. This document details its crystallographic parameters, outlines the experimental procedures for its synthesis and structural determination, and presents a logical workflow for its characterization.

Crystallographic Data Summary

Anhydrous this compound crystallizes in a monoclinic system. The fundamental crystallographic data, crucial for understanding its three-dimensional atomic arrangement, are summarized in the table below. This information has been compiled from peer-reviewed studies and crystallographic databases.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2] |

| Space Group | C2/m | [1][2] |

| Lattice Parameters | ||

| a | 12.348 Å | [1] |

| b | 6.081 Å | [1] |

| c | 7.538 Å | [1] |

| α | 90° | |

| β | 115.74° | [1] |

| γ | 90° | |

| Unit Cell Volume | 510.4 ų | Calculated |

| Formula Units (Z) | 4 | |

| Coordination Geometry | ||

| Molybdenum (Mo⁶⁺) | Tetrahedral | [1][3] |

| Potassium (K⁺) | 8-coordinate | [1][3] |

| Mo-O Bond Length | ~1.76 - 1.77 Å | [1][3] |

Experimental Protocols

The determination of the crystal structure of anhydrous this compound involves two primary experimental stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

Synthesis of Anhydrous this compound Single Crystals

Several methods can be employed for the synthesis of anhydrous this compound crystals, including reactions in aqueous solutions and high-temperature solid-state reactions. A common laboratory-scale synthesis involves the reaction of an aqueous solution of potassium hydroxide with ammonium heptamolybdate[2]. For obtaining single crystals suitable for X-ray diffraction, methods such as slow evaporation of a saturated aqueous solution, or high-temperature methods like flux growth or melt growth (Czochralski or Bridgman technique) can be utilized.

Aqueous Solution Method (for polycrystalline material):

-

Reaction Setup: A stoichiometric amount of molybdenum trioxide (MoO₃) is dissolved in an aqueous solution of potassium hydroxide (KOH). Alternatively, ammonium heptamolybdate can be reacted with a potassium hydroxide solution[2].

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring until a clear solution is obtained.

-

Crystallization: The resulting solution is then subjected to slow evaporation. This can be achieved by leaving the solution in a loosely covered container at a constant, slightly elevated temperature to promote the gradual formation of crystals.

-

Isolation: The formed crystals are isolated by filtration, washed with a small amount of cold deionized water, and dried in a desiccator.

Melt Growth Method (for single crystals):

-

Starting Materials: High-purity anhydrous this compound powder is used as the starting material. This can be prepared by the aqueous solution method followed by careful drying and annealing.

-

Crucible: The powder is placed in an inert crucible, such as platinum or alumina.

-

Melting: The crucible is heated in a furnace to a temperature above the melting point of K₂MoO₄ (919 °C).

-

Crystal Growth:

-

Slow Cooling: The molten material is cooled very slowly (e.g., a few degrees Celsius per hour). This allows for the spontaneous nucleation and growth of single crystals.

-

Seeded Growth (e.g., Czochralski method): A seed crystal is introduced into the melt, and then slowly pulled and rotated, allowing for the growth of a large, single crystal ingot.

-

-

Isolation: Once the crystal growth is complete, the furnace is cooled to room temperature, and the single crystals are carefully extracted from the crucible.

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal XRD is the definitive technique for determining the precise atomic arrangement within a crystal.

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope. The crystal is then mounted on a goniometer head using a suitable adhesive or oil.

-

Data Collection:

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector. A complete dataset is collected by rotating the crystal through a range of angles.

-

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz and polarization effects, and absorption. This process yields a list of unique reflections with their corresponding intensities.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure, which includes the approximate positions of the atoms in the unit cell.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal displacement parameters, and site occupancy factors to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor and goodness-of-fit.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from the initial synthesis of anhydrous this compound to the final determination and validation of its crystal structure.

Caption: Logical workflow for the determination of the crystal structure of anhydrous this compound.

This comprehensive guide provides the foundational knowledge for researchers and professionals working with anhydrous this compound, enabling a deeper understanding of its structural properties and providing a roadmap for its experimental characterization.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Molybdate flux growth of idiomorphic Li(Ni1/3Co1/3Mn1/3)O2 single crystals and characterization of their capabilities as cathode materials for lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. Single Crystal Growth of Lanthanum(III) Molybdate(VI) (La4Mo7O27) Using H3BO3 Flux [scirp.org]

Thermal Stability of Potassium Molybdate (K₂MoO₄) Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of potassium molybdate (K₂MoO₄) powder. The information is curated for professionals in research and development who require a deep understanding of the material's behavior at elevated temperatures for applications ranging from catalyst development to pharmaceutical processing. This document details the quantitative thermal properties, experimental methodologies for their determination, and the fundamental processes governing the thermal behavior of this compound.

Executive Summary

This compound is a highly stable inorganic salt with a high melting point and well-defined solid-state phase transitions. It remains stable under typical laboratory and industrial processing conditions, with no significant mass loss observed until temperatures well above its melting point. This guide presents key thermal parameters, detailed experimental protocols for thermal analysis, and a discussion of the high-temperature behavior of this compound powder.

Quantitative Thermal Data

The thermal stability of this compound is characterized by its melting point and several solid-state phase transitions at elevated temperatures. The following tables summarize the key quantitative data obtained from differential scanning calorimetry (DSC) studies.

Table 1: Melting Point of this compound

| Property | Temperature (°C) | Temperature (K) |

| Melting Point | 919[1][2][3] | 1192 |

Table 2: Solid-State Phase Transitions of this compound

| Transition | Temperature (°C) | Temperature (K) | Enthalpy Change (kJ/mol) |

| Monoclinic to Orthorhombic | 323 | 596 | 11.34 ± 1.62 |

| Orthorhombic to Hexagonal | 453 | 726 | 1.04 ± 0.06 |

| Hexagonal (II) to Hexagonal (I) | 480 | 753 | 0.024 |

Data sourced from Gavrichev et al. (2009).

Thermal Analysis Experimental Protocols

To accurately assess the thermal stability of this compound powder, standardized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Temperature X-ray Diffraction (HT-XRD) are essential.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify any associated mass loss.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of dry this compound powder into an alumina or platinum crucible. Ensure the powder is loosely packed to allow for uniform heating.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

-

Heating Rate: A linear heating rate of 10 °C/min is recommended for a good balance between resolution and experimental time.

-

Temperature Range: Heat the sample from ambient temperature to at least 1200 °C to encompass the melting point and observe any post-melting thermal events.

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve is expected to show a stable baseline with no significant mass loss until temperatures well above the melting point, indicating the high thermal stability of the compound. Any observed mass loss at very high temperatures would likely correspond to the evaporation of potassium oxide.

TGA Experimental Workflow

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the enthalpy changes associated with solid-state phase transitions and melting.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium and other appropriate standards.

-

Sample Preparation: Weigh 3-7 mg of this compound powder into an alumina or platinum crucible and hermetically seal it if possible to prevent any sublimation at high temperatures. An empty, sealed crucible should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: A dynamic inert atmosphere of nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating and Cooling Rate: A controlled heating and cooling rate of 5-10 °C/min.

-

Temperature Program:

-

Heat from ambient to a temperature above the highest expected phase transition (e.g., 1000 °C).

-

Hold isothermally for a few minutes to ensure thermal equilibrium.

-

Cool at the same rate back to ambient temperature.

-

A second heating run is recommended to ensure the reproducibility of the observed transitions.

-

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to the solid-state transitions and melting upon heating, and exothermic peaks for the reverse processes upon cooling. Integrate the peak areas to determine the enthalpy of these transitions.

References

An In-depth Technical Guide to the Solubility of Potassium Molybdate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium molybdate (K₂MoO₄) in aqueous solutions. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key concepts to support research and development activities.

Core Properties of this compound

This compound is a white, crystalline, and odorless solid.[1] It is known for its high solubility in water and is typically anhydrous (K₂MoO₄), though it can be slightly deliquescent in moist air.[2][3][4] The compound is stable under normal room temperature and pressure.[5]

Aqueous Solubility of this compound

This compound exhibits high solubility in water. This property is crucial for its application in various fields, including its use as a reagent in analytical chemistry and as a source of molybdenum in agriculture.[6][7]

Solubility in Water at Various Temperatures

The solubility of this compound in water shows a slight, almost linear increase with temperature over a broad range.[8] One study determined the relationship between solubility (S, in weight percentage) and temperature (t, in degrees Celsius) to be approximately:[8]

S = 63.82 + 0.0300 * t

This linear relationship holds over the studied range of -18°C to 119°C.[8] The boiling point of a saturated this compound solution is approximately 119°C.[8]

| Temperature (°C) | Solubility ( g/100 g H₂O) | Solubility (wt %) |

| 0 | ~176.3 | ~63.82 |

| 10 | ~178.6 | ~64.12 |

| 20 | ~181.0 | ~64.42 |

| 25 | 182.2 | 64.57[2] |

| 30 | ~183.4 | ~64.72 |

| 40 | ~185.8 | ~65.02 |

| 60 | ~190.7 | ~65.62 |

| 80 | ~195.6 | ~66.22 |

| 100 | ~200.6 | ~66.82 |

| 119 | ~208.1 | ~67.53 |

Note: Values in the table not directly cited are calculated based on the linear equation provided in the literature for illustrative purposes.[8] A solubility of 124 g/100 cm³ at 25°C has also been reported.[2]

Factors Influencing Solubility in Aqueous Solutions

Effect of pH

The pH of the aqueous solution significantly impacts the molybdate species present. In alkaline solutions, the simple molybdate anion (MoO₄²⁻) is the predominant form.[9] As the pH is lowered and the solution becomes more acidic, condensation reactions occur, leading to the formation of various polymolybdate ions.[8] This can influence the overall solubility and reactivity of molybdenum in the solution.

Caption: Speciation of molybdate in aqueous solution as a function of pH.

Common Ion Effect

The solubility of this compound can be reduced by the presence of a common ion, in accordance with Le Châtelier's principle.[10][11][12][13] The addition of a soluble salt containing either potassium (K⁺) or molybdate (MoO₄²⁻) ions to a saturated solution of this compound will shift the equilibrium towards the solid, undissolved salt, thereby decreasing its solubility.[12] This effect is an important consideration when preparing concentrated solutions or in crystallization processes.

Presence of Other Solutes

The solubility of this compound can be influenced by the presence of other salts. Studies on ternary systems, such as with potassium hydroxide (KOH), potassium nitrate (KNO₃), and potassium iodate (KIO₃), have been conducted to understand these interactions.[8] For instance, the presence of highly soluble KOH can be used to study the solubility curve of the molybdate.[8]

Experimental Determination of Solubility

A common and reliable method for determining the solubility of a salt like this compound is the isothermal equilibrium method. This involves preparing a saturated solution at a constant temperature and then measuring the concentration of the dissolved salt.

Experimental Protocol: Isothermal Equilibrium Method

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired aqueous solvent (e.g., deionized water) in a sealed, temperature-controlled vessel.

-

Agitate the mixture vigorously using a magnetic stirrer or mechanical shaker to facilitate the dissolution process.

-

Maintain a constant temperature using a water bath or incubator for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

Cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette to prevent precipitation due to temperature changes.

-

Filter the collected sample through a fine-pore filter (e.g., 0.45 µm) to remove any suspended solid particles.

-

-

Analysis of Molybdate Concentration:

-

Accurately dilute the filtered saturated solution to a concentration range suitable for the chosen analytical method.

-

Determine the concentration of molybdate in the diluted solution using a validated analytical technique. Several methods are suitable for the quantification of molybdenum, including:

-

Graphite Furnace Atomic Absorption Spectrophotometry (GF-AAS): A sensitive method for determining low concentrations of molybdenum.[14]

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers high sensitivity and is suitable for trace analysis.

-

Spectrophotometry: Colorimetric methods, such as the molybdenum blue method or the catechol method, can be employed.[3][15] In the catechol method, hexavalent molybdenum reacts with catechol in a mildly reducing solution to form a yellow-orange colored chelate, the intensity of which is proportional to the molybdenum concentration.[15]

-

Ion Chromatography: Can be used for the determination of molybdate in environmental water samples, often coupled with a preconcentration step.[16]

-

Gravimetric Analysis: A classical method involving the precipitation of an insoluble molybdate salt, such as lead molybdate, followed by drying and weighing.[17]

-

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g H₂O) or weight percentage (wt %).

-

Caption: Isothermal equilibrium method workflow for solubility measurement.

Conclusion

This compound is a highly soluble inorganic salt in water, with its solubility exhibiting a slight and linear dependence on temperature. The chemistry of molybdate in aqueous solutions is heavily influenced by pH, with a transition from the simple molybdate anion in alkaline conditions to polymolybdate species in acidic environments. The common ion effect can be utilized to control its solubility. Accurate determination of this compound solubility can be achieved through established methods like isothermal equilibration coupled with precise analytical techniques for concentration measurement. This guide provides foundational knowledge for researchers and professionals working with this compound in aqueous systems.

References

- 1. This compound(VI) | K2MoO4 | CID 6093816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aaamolybdenum.com [aaamolybdenum.com]

- 3. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 4. This compound | AAA Molybdenum Products, Inc. [aaamolybdenum.com]

- 5. This compound - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]

- 6. Page loading... [guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Molybdate - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Khan Academy [en.khanacademy.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jchemlett.com [jchemlett.com]

- 14. pubs.usgs.gov [pubs.usgs.gov]

- 15. gas-sensing.com [gas-sensing.com]

- 16. Determination of molybdate in environmental water by ion chromatography coupled with a preconcentration method employing a selective chelating resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Study on Determination of Molybdenum in Molybdenum Concentrate by Atomic Absorption Spectrometry Indirectly - PubMed [pubmed.ncbi.nlm.nih.gov]

Vibrational Spectroscopy of Potassium Molybdate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the vibrational spectroscopy of potassium molybdate (K₂MoO₄). It covers the theoretical foundation based on its crystal structure, detailed experimental protocols for acquiring infrared and Raman spectra, and an analysis of its vibrational modes. This document is intended to serve as a comprehensive resource for researchers utilizing vibrational spectroscopy to characterize this compound and related compounds.

Introduction to the Vibrational Properties of this compound

This compound is an inorganic salt that has garnered interest in various scientific fields. Its vibrational spectrum, obtained through techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a unique fingerprint of its molecular structure and crystalline arrangement. The vibrations of the molybdate anion (MoO₄²⁻) are particularly sensitive to its local environment, including the symmetry of its position within the crystal lattice and the nature of its interactions with the surrounding potassium cations.

At ambient conditions, this compound crystallizes in a monoclinic system, which influences the number and activity of its vibrational modes. Understanding these spectral features is crucial for quality control, phase identification, and studying the effects of environmental changes such as temperature and pressure on the material's structure.

Theoretical Framework: Crystal Structure and Group Theory Analysis

Crystal Structure of Monoclinic this compound

The room-temperature phase of this compound (K₂MoO₄) possesses a monoclinic crystal structure. It belongs to the space group C2/m (No. 12), with the point group C₂ₕ. The unit cell contains isolated, nearly regular MoO₄ tetrahedra.

Group Theory Analysis and Vibrational Mode Prediction

A group theory analysis based on the crystal structure of monoclinic K₂MoO₄ allows for the prediction of the number of infrared (IR) and Raman active vibrational modes. The analysis involves correlating the vibrational modes of the free molybdate ion (with T_d symmetry) to its site symmetry within the crystal and finally to the factor group (C₂ₕ) of the crystal.

The free molybdate ion (MoO₄²⁻) has four fundamental vibrational modes:

-

ν₁ (A₁): Symmetric stretching

-

ν₂ (E): Symmetric bending

-

ν₃ (F₂): Asymmetric stretching

-

ν₄ (F₂): Asymmetric bending

When the MoO₄²⁻ ion is placed in the crystal lattice of K₂MoO₄, its symmetry is lowered, leading to the splitting of the degenerate modes (E and F₂). The correlation between the free ion's point group (T_d), the site group, and the crystal's factor group (C₂ₕ) determines the symmetry and spectral activity of the crystal's vibrational modes.

An In-depth Technical Guide to the Electrochemical Properties of Potassium Molybdate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of potassium molybdate (K₂MoO₄) solutions. Understanding these properties is crucial for a wide range of applications, including corrosion inhibition, electrocatalysis, and the development of novel drug delivery systems. This document details the key electrochemical characteristics, provides in-depth experimental protocols, and presents quantitative data in a clear, comparative format.

Introduction to the Electrochemistry of Molybdate

The electrochemical behavior of this compound solutions is primarily governed by the molybdate ion (MoO₄²⁻). A critical factor influencing its properties is the solution's pH, which dictates the speciation of molybdate. In alkaline solutions (pH > 7), the predominant species is the simple tetrahedral molybdate ion (MoO₄²⁻). As the pH decreases into the acidic range, a series of condensation reactions occur, leading to the formation of various isopolymolybdate anions. This pH-dependent equilibrium is fundamental to interpreting the electrochemical data.

Molybdate Speciation as a Function of pH

The electrochemical activity of a this compound solution is intrinsically linked to the distribution of molybdate species present at a given pH. The following diagram illustrates the primary molybdate species that exist in equilibrium in an aqueous solution as the pH changes.

Core Electrochemical Properties

The following sections delve into the key electrochemical properties of molybdate solutions, namely conductivity, and behavior under cyclic voltammetry and electrochemical impedance spectroscopy. While specific quantitative data for this compound is sparse in readily available literature, data for sodium molybdate (Na₂MoO₄) solutions is presented as a close analogue, given that the electrochemical behavior is dominated by the molybdate anion.

Electrical Conductivity

The electrical conductivity of a this compound solution is a measure of its ability to conduct an electric current and is dependent on the concentration of ions and their mobility.

Table 1: Molar Conductivity of Molybdate Solutions at 25°C

| Concentration (mol/L) | Molar Conductivity of Na₂MoO₄ (S·cm²/mol) |

| 0.0005 | 128.5 |

| 0.001 | 125.8 |

| 0.005 | 117.4 |

| 0.01 | 112.5 |

| 0.05 | 98.3 |

| 0.1 | 91.6 |

Note: Data presented is for sodium molybdate and serves as an approximation for this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to study the redox processes occurring in a molybdate solution. The resulting voltammograms can reveal information about the reduction and oxidation of different molybdate species. In neutral to alkaline solutions (pH 7-12), where MoO₄²⁻ is the dominant species, typically no significant redox peaks are observed within the standard potential window.[1][2] However, as the pH becomes more acidic and polymolybdate species form, reduction peaks can be observed, which are often complex and correspond to multi-electron transfer processes.[1][2]

Table 2: Cyclic Voltammetry Peak Potentials for Molybdate Species

| pH Range | Dominant Species | Approximate Cathodic Peak Potential (V vs. Ag/AgCl) |

| 7 - 12 | MoO₄²⁻ | No distinct peaks observed[1] |

| 3 - 5 | [Mo₇O₂₄]⁶⁻ | Complex reduction peaks appear[1] |

| < 2 | [Mo₈O₂₆]⁴⁻ | Further shifts and changes in reduction peaks[1] |

Note: The exact peak potentials are highly dependent on experimental conditions such as scan rate and electrode material. The data is based on studies of sodium molybdate solutions.[1]

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is used to investigate the properties of the electrode-electrolyte interface and the bulk solution. The data is often modeled using an equivalent electrical circuit, such as the Randles circuit, to extract quantitative parameters.

The following diagram illustrates a simplified Randles equivalent circuit, which is a common model for interpreting EIS data of electrochemical systems.[3][4]

References

High-Temperature Phase Transitions of Potassium Molybdate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-temperature phase transitions of potassium molybdate (K₂MoO₄), a compound of interest for its diverse applications, including as a flux in crystal growth and its potential relevance in various industrial processes. This document synthesizes crystallographic and thermodynamic data from multiple studies, presenting it in a structured format to facilitate understanding and further research. Detailed experimental protocols derived from the literature are also provided to aid in the replication and extension of these findings.

Introduction

This compound (K₂MoO₄) exhibits a series of reversible solid-state phase transitions at elevated temperatures before melting. These transformations involve significant changes in its crystal structure and thermodynamic properties. A thorough understanding of these phase transitions is crucial for controlling its properties and optimizing its use in high-temperature applications. The primary experimental techniques employed to characterize these transitions are Differential Scanning Calorimetry (DSC), high-temperature X-ray Diffraction (XRD), and Raman Spectroscopy.

Quantitative Data on Phase Transitions

The following tables summarize the key quantitative data associated with the high-temperature phase transitions of this compound.

Table 1: Phase Transition Temperatures and Enthalpies

| Transition | Temperature (K) | Enthalpy Change (ΔH, kJ/mol) |

| γ → β' | ~578 | - |

| IV → III | 589 ± 10 | 0.024[1] |

| III → II | 723 ± 5 | - |

| II → I | 749 ± 10 | - |

| Melting | 1199 - 1203.6 | 40.14 |

Note: The nomenclature for the various phases (e.g., γ, β', α, I, II, III, IV) can vary between different studies. The table attempts to present a consolidated view. The γ → β' transition is described as a transition from a monoclinic to a metastable orthorhombic phase.[2][3] The IV → III, III → II, and II → I transitions represent further structural changes at increasing temperatures.[4]

Table 2: Crystallographic Data for K₂MoO₄ Phases

| Phase | Temperature Range (K) | Crystal System | Space Group |

| γ (Room Temp) | < 578 | Monoclinic | C2/m[5] |

| β' | Metastable | Orthorhombic | - |

| Incommensurate | > 578 | - | - |

| α (High Temp) | High Temperature | Hexagonal | - |

Note: The room-temperature phase (γ) is well-established as monoclinic with the space group C2/m.[5] Upon heating, it transitions to an incommensurate phase around 578 K.[3] A metastable orthorhombic phase (β') can be obtained upon cooling from the high-temperature hexagonal phase (α).[2] High-temperature XRD measurements have been performed to determine the crystal structures and space groups of the various phases of K₂MoO₄.[1][6]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to study the phase transitions of K₂MoO₄.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions.

Methodology:

-

A small, precisely weighed sample of K₂MoO₄ powder (typically not exceeding 30 mg) is placed in a suitable crucible (e.g., platinum).[1]

-

The crucible is placed in the DSC instrument along with an empty reference crucible.

-

The sample is heated at a controlled rate, for example, 5 K/min or 10 K/min.[1]

-

The heat flow to the sample is monitored as a function of temperature. Endothermic or exothermic peaks in the DSC curve indicate phase transitions.

-

The onset temperature of the peak is taken as the transition temperature.

-

The enthalpy of the transition is determined by integrating the area of the peak using standard software.[1]

-

The experiment is typically performed under an inert atmosphere (e.g., flowing argon or helium) to prevent any unwanted reactions.

-

Multiple heating and cooling cycles can be performed to check the reversibility of the transitions.[1]

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To determine the crystal structure (crystal system and space group) of the different phases of K₂MoO₄ at various temperatures.

Methodology:

-

A powdered sample of K₂MoO₄ is spread evenly on a flat sample holder within a high-temperature chamber attached to an X-ray diffractometer.[6]

-

The sample is heated to a desired temperature and allowed to stabilize.

-

An X-ray diffraction pattern is recorded over a specific 2θ range.

-

The temperature is then increased to the next setpoint, and another diffraction pattern is recorded. This process is repeated across the temperature range of interest, including the transition temperatures identified by DSC.

-

The obtained diffraction patterns are analyzed to determine the lattice parameters and space group of the crystal structure at each temperature.

-

Changes in the diffraction patterns as a function of temperature indicate the occurrence of phase transitions.

High-Temperature Raman Spectroscopy

Objective: To investigate changes in the vibrational modes of the MoO₄ tetrahedra, which are indicative of structural phase transitions.

Methodology:

-

A K₂MoO₄ sample (polycrystalline powder or single crystal) is placed in a high-temperature cell that allows for optical access.

-

A laser beam of a specific wavelength is focused on the sample.

-

The scattered light is collected and analyzed by a Raman spectrometer.

-

Raman spectra are recorded at various temperatures, particularly around the known transition temperatures.

-

Changes in the number, position, and width of the Raman bands are analyzed to identify and characterize the phase transitions. These changes are often related to the tilting and rotation of the MoO₄ tetrahedra.[3]

Phase Transition Pathway

The following diagram illustrates the logical relationship between the different phases of this compound as a function of temperature.

Figure 1: Phase transition sequence of K₂MoO₄ upon heating and cooling.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and phase transitions of K2MoO4 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of this compound, K2MoO4 - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

Quantum Chemical Calculations for Potassium Molybdate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to understand the structural, electronic, and vibrational properties of potassium molybdate (K₂MoO₄). The following sections detail the computational methodologies employed in recent studies, present key quantitative data derived from these calculations, and visualize the logical relationships between system composition and molecular structure.

Introduction to Computational Studies of this compound

This compound (K₂MoO₄) is a compound of significant interest in various fields, including materials science and catalysis. Understanding its behavior at the atomic level is crucial for developing new applications. Quantum chemical calculations, a cornerstone of computational chemistry, offer powerful tools to elucidate electronic structures, predict reaction pathways, and simulate spectroscopic properties with high accuracy.[1] These methods are particularly valuable for studying complex systems, such as molten salts, where experimental characterization can be challenging. Recent research has leveraged ab initio calculations to investigate the speciation and structure of this compound in the molten state, providing unprecedented insights into its chemistry under extreme conditions.[2][3]

Computational Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen methodology. The following protocols have been applied to the study of this compound and its derivatives.

Ab Initio Protocol for Molten K₂MoO₄-MoO₃ Systems

A key study on the structure of molten binary potassium molybdates employed a specific ab initio quantum chemistry protocol to determine the distribution of various molybdate species.[2][4] This approach allows for the calculation of molecular properties from first principles, without reliance on empirical data.

Detailed Methodology:

-

Model Construction: A series of structural models for different molybdate anions, such as the four-coordinated [MoO₄]²⁻ tetrahedra and the six-coordinated [MoO₆]⁶⁻ octahedra, were proposed based on previous work.[2]

-

Geometric Optimization: The geometric configuration of each model cluster was optimized to find its lowest energy structure.

-

Calculation Level: The Restricted Hartree-Fock (RHF) method was used for the calculations.[2]

-

Basis Set: The LanL2DZ basis set was applied for all atoms.[2]

-

Property Calculation: Following optimization, the Raman spectra (vibrational wavenumbers and intensities) for each species were calculated.

-

Post-Calculation Correction: A Raman shift correction factor of 0.88 was applied to the calculated wavenumbers to improve agreement with experimental data, a practice shown to be suitable for binary molybdate systems.[2]

Calculated Structural and Vibrational Properties

Quantum chemical calculations have been instrumental in identifying and characterizing the different structural forms of molybdate that coexist in molten K₂MoO₄-MoO₃ systems. The primary species identified are the tetrahedral [MoO₄]²⁻ anion, which is well-known, and the six-coordinated octahedral [MoO₆]⁶⁻ anion, which was formally proposed and confirmed through these computational studies.[2][3]

The calculations provide vibrational wavenumbers that correspond to specific stretching modes of the molybdate anions. This data is crucial for interpreting experimental Raman spectra and quantifying the distribution of different species in the melt.[2] For instance, the symmetric stretching modes of Mo-O bonds in the H₀ ([MoO₆]⁶⁻) and 2H₁¹ (two corner-sharing octahedra) species were calculated to be around 674 cm⁻¹ and 731 cm⁻¹, respectively.[2] These theoretical values showed good agreement with deconvoluted experimental spectra.[4]

| Molybdate Species | Coordination | Calculated Raman Wavenumber (cm⁻¹) | Description |

| [MoO₄]²⁻ (Q₀) | Tetrahedral | Not explicitly stated | Primary species in pure molten K₂MoO₄ |

| [Mo₂O₇]²⁻ (Q₁) | Tetrahedral | Not explicitly stated | Dimeric bitetrahedral anion |

| [MoO₆]⁶⁻ (H₀) | Octahedral | ~674 | Proposed six-coordinated species |

| Dimeric [MoO₆]⁶⁻ (2H₁¹) | Octahedral | ~731 | Two corner-sharing octahedra |

Table 1: Summary of Molybdate Species and Calculated Vibrational Data. Data sourced from Jin et al., 2018.[2]

Logical Relationships: Effect of MoO₃ Content on Melt Structure

A significant contribution of computational studies has been to elucidate the relationship between the chemical composition of (1 – x)K₂MoO₄–xMoO₃ melts and the equilibrium distribution of molybdate species. The calculations, combined with in-situ Raman spectroscopy, revealed that as the molar fraction of molybdenum trioxide (MoO₃) increases, the structure of the melt evolves from one dominated by simple [MoO₄]²⁻ tetrahedra to more complex polymeric anions.[2][3]

This polymerization process involves the formation of dimeric bitetrahedral [Mo₂O₇]²⁻ anions and eventually the emergence of six-coordinated [MoO₆]⁶⁻ octahedra.[2] This structural evolution directly influences the macroscopic properties of the melt, such as viscosity. The diagram below illustrates this compositional dependency.

Conclusion

Quantum chemical calculations have proven to be an indispensable tool for investigating the complex chemistry of this compound, particularly in the molten state. Through ab initio methods like Restricted Hartree-Fock, researchers have successfully optimized molecular geometries, calculated vibrational spectra, and identified key structural units, including the tetrahedral [MoO₄]²⁻ and the octahedral [MoO₆]⁶⁻ species.[2] These theoretical findings, validated by experimental Raman spectroscopy, have established a clear logical link between the composition of K₂MoO₄-MoO₃ melts and the distribution of molybdate anions. The detailed protocols and quantitative data presented in this guide underscore the power of computational chemistry to advance our fundamental understanding of materials, which is critical for progress in scientific research and development.

References

A Historical Review of Potassium Molybdate Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical review of the synthesis methods for potassium molybdate (K₂MoO₄). It details the evolution of synthetic approaches, from traditional aqueous and solid-state reactions to more modern hydrothermal techniques. This document is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and insights into the logical progression of these methods.

Aqueous Solution Synthesis: The Traditional Approach

The most common and historically significant method for synthesizing this compound is through the reaction of molybdenum trioxide (MoO₃) with a potassium hydroxide (KOH) solution. This method is straightforward and relies on the acidic nature of molybdenum trioxide reacting with a strong base to form the corresponding salt and water.

Experimental Protocol: Aqueous Solution Synthesis

Materials:

-

Molybdenum Trioxide (MoO₃)

-

Potassium Hydroxide (KOH)

-

Deionized Water

-

Ethanol (for precipitation, optional)

-

pH meter or litmus paper

Procedure:

-

A stoichiometric amount of potassium hydroxide is dissolved in deionized water to create a concentrated solution.

-

Molybdenum trioxide is slowly added to the potassium hydroxide solution while stirring continuously. The reaction is exothermic, and the vessel may require cooling to control the temperature. The dissolution of molybdenum trioxide in the alkaline solution results in the formation of this compound.[1][2]

-

The reaction mixture is stirred until all the molybdenum trioxide has dissolved, which can be visually confirmed by the formation of a clear solution. The pH of the solution should be neutral to mildly alkaline (approximately 7-9).

-

The resulting this compound solution is then concentrated by heating to evaporate a portion of the water.

-

Crystallization is induced by cooling the concentrated solution. Alternatively, this compound can be precipitated by adding ethanol to the aqueous solution.[3]

-

The precipitated crystals are collected by filtration, washed with a small amount of cold deionized water or ethanol to remove any unreacted starting materials, and then dried in an oven at a temperature of 100-120°C to obtain the anhydrous this compound powder.

Chemical Reaction: MoO₃ + 2KOH → K₂MoO₄ + H₂O

A variation of this method utilizes ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄) as the molybdenum source, which is reacted with a potassium hydroxide solution.[3]

Solid-State Synthesis: A High-Temperature Route

Solid-state synthesis offers an alternative, solvent-free method for producing this compound. This technique involves the high-temperature reaction between molybdenum trioxide and a potassium salt, typically potassium carbonate (K₂CO₃).

Experimental Protocol: Solid-State Synthesis

Materials:

-

Molybdenum Trioxide (MoO₃)

-

Potassium Carbonate (K₂CO₃)

-

Alumina or Platinum Crucible

-

High-temperature furnace

Procedure:

-

Stoichiometric amounts of finely powdered molybdenum trioxide and potassium carbonate are thoroughly mixed in a mortar and pestle to ensure intimate contact between the reactants.

-

The homogeneous mixture is transferred to a high-temperature resistant crucible (e.g., alumina or platinum).

-

The crucible is placed in a programmable furnace, and the temperature is gradually increased to a calcination temperature typically ranging from 500°C to 700°C.

-

The reaction mixture is held at the calcination temperature for several hours to ensure the reaction goes to completion. The exact temperature and duration can be optimized to achieve a high yield and purity.

-

During the reaction, carbon dioxide is evolved. The completion of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, the furnace is cooled down to room temperature.

-

The resulting solid product is ground into a fine powder to obtain this compound.

Chemical Reaction: MoO₃ + K₂CO₃ → K₂MoO₄ + CO₂

Hydrothermal Synthesis: A Method for Controlled Crystallization

Hydrothermal synthesis is a more modern technique that allows for the synthesis of well-crystallized materials from aqueous solutions at elevated temperatures and pressures. While often employed for more complex molybdates, the principles can be applied to the synthesis of this compound, offering control over crystal size and morphology.

Experimental Protocol: Hydrothermal Synthesis

Materials:

-

Molybdenum Trioxide (MoO₃) or a soluble molybdate salt

-

Potassium Hydroxide (KOH) or a potassium salt

-

Deionized Water

-

Teflon-lined stainless steel autoclave

Procedure:

-

The starting materials, a molybdenum source (e.g., MoO₃) and a potassium source (e.g., KOH), are mixed in a stoichiometric ratio in deionized water within a Teflon liner.

-

The pH of the solution can be adjusted to influence the final product.

-

The Teflon liner is sealed within a stainless steel autoclave.

-

The autoclave is heated to a specific temperature, typically between 150°C and 250°C, and maintained for a period ranging from several hours to a few days. The autogenous pressure generated within the vessel facilitates the dissolution and recrystallization process.

-

After the reaction period, the autoclave is cooled to room temperature.

-

The resulting crystalline product is collected by filtration, washed with deionized water and ethanol, and then dried under vacuum or in a low-temperature oven.

Comparative Analysis of Synthesis Methods

The choice of synthesis method depends on the desired purity, crystal morphology, and scale of production. The following table summarizes the key quantitative parameters associated with each method.

| Synthesis Method | Starting Materials | Typical Reaction Temperature | Typical Reaction Time | Reported Yield | Purity | Key Advantages | Key Disadvantages |

| Aqueous Solution | MoO₃, KOH | Room Temperature to Boiling | 1-4 hours | High | High (with purification) | Simple, scalable, uses common reagents | Can require a separate purification step |

| Solid-State | MoO₃, K₂CO₃ | 500 - 700°C | 4-12 hours | High | Generally high | Solvent-free, direct formation of anhydrous product | Requires high temperatures, potential for inhomogeneous product |

| Hydrothermal | MoO₃, KOH | 150 - 250°C | 12-72 hours | Variable | High | Good control over crystal size and morphology | Requires specialized equipment (autoclave), longer reaction times |

Logical Relationship of Synthesis Methods

The evolution of this compound synthesis methods reflects a progression towards greater control over the final product's properties. The following diagram illustrates the logical relationship between the primary synthesis routes.

Caption: Logical flow of this compound synthesis methods.

Role in Signaling Pathways: Induction of Autophagy

Recent research has highlighted the role of this compound in cellular signaling pathways, particularly in the induction of autophagy. This is of significant interest to drug development professionals exploring new therapeutic avenues. This compound has been shown to negatively regulate the expression of aminopeptidase N (APN), a receptor for certain coronaviruses, by inducing phosphatidylinositol 3-kinase catalytic subunit type 3 (PIK3C3)-mediated autophagy.[4][5][6]

The proposed mechanism involves this compound promoting the assembly of the PIK3C3-BECN1-ATG14 complex, a key initiator of autophagy, by enhancing the phosphorylation of PIK3C3 at Ser249.[4][5][6] This leads to the autophagic degradation of the APN receptor, thereby blocking viral entry.

Caption: this compound-induced autophagy signaling pathway.

This guide provides a foundational understanding of the historical and current methods for synthesizing this compound, alongside a relevant biological pathway for researchers in drug development. The detailed protocols and comparative data aim to facilitate the practical application of this knowledge in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and phase transitions of K2MoO4 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound blocks APN-dependent coronavirus entry by degrading receptor via PIK3C3-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Potassium Molybdate as a Catalyst in Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium molybdate (K₂MoO₄) serves as a versatile and efficient precursor for catalytic species in a variety of oxidation reactions crucial to organic synthesis and drug development. In the presence of an oxidant, typically hydrogen peroxide (H₂O₂), this compound is converted in situ to peroxomolybdate species, which are potent yet selective oxidizing agents. These active species are effective for the oxidation of sulfides to sulfoxides or sulfones, the epoxidation of alkenes, and the oxidation of alcohols to aldehydes or carboxylic acids. The use of this compound offers a greener and more economical alternative to many stoichiometric heavy-metal oxidants.

These application notes provide an overview of the use of this compound in key oxidation reactions, including detailed experimental protocols and comparative data.

Oxidation of Sulfides to Sulfoxides and Sulfones

The selective oxidation of sulfides to either sulfoxides or sulfones is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. Catalytic systems derived from this compound and hydrogen peroxide offer a high degree of control over this selectivity, primarily by adjusting reaction conditions such as temperature and the stoichiometry of the oxidant.

General Reaction Scheme:

Experimental Protocol: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

This protocol is a representative procedure for the selective oxidation of a sulfide to a sulfoxide.

Materials:

-

This compound (K₂MoO₄)

-

Thioanisole

-

30% Hydrogen Peroxide (H₂O₂)

-

Methanol (MeOH)

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thioanisole (1.24 g, 10 mmol) and methanol (20 mL).

-

In a separate beaker, dissolve this compound (0.238 g, 1 mmol, 10 mol%) in deionized water (5 mL).

-

Add the aqueous this compound solution to the flask containing the thioanisole solution and stir the mixture at room temperature (25°C).

-

Slowly add 30% hydrogen peroxide (1.13 mL, 11 mmol, 1.1 equivalents) dropwise to the reaction mixture over a period of 10 minutes using a dropping funnel.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator paper is obtained.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure methyl phenyl sulfoxide.

Quantitative Data for Molybdate-Catalyzed Sulfide Oxidation

The following table summarizes representative data for the oxidation of various sulfides using molybdate-based catalysts and hydrogen peroxide. While not exclusively for this compound, this data provides expected performance benchmarks.

| Substrate | Product | Catalyst System | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| Thioanisole | Methyl Phenyl Sulfoxide | Molybdate-based | H₂O₂ | 25 | 2 | >95 | >98 (Sulfoxide) |

| Dibenzothiophene | Dibenzothiophene sulfone | Molybdate-based | H₂O₂ | 60 | 4 | >99 | >99 (Sulfone) |

| Methyl phenyl sulfide | Methyl phenyl sulfoxide | Phosphomolybdate hybrid | H₂O₂ | 30 | 2 | >90 | >90 (Sulfoxide) |

| Methyl phenyl sulfide | Methyl phenyl sulfone | Phosphomolybdate hybrid | H₂O₂ | 40 | - | - | - |

Epoxidation of Alkenes

The epoxidation of alkenes is a fundamental reaction in organic synthesis, providing access to versatile epoxide intermediates. Molybdate-catalyzed systems with hydrogen peroxide are known for their efficiency in this transformation.[1]

General Reaction Scheme:

Experimental Protocol: Epoxidation of Cyclooctene

This protocol outlines a general procedure for the epoxidation of an alkene.

Materials:

-

This compound (K₂MoO₄)

-

Cyclooctene

-

30% Hydrogen Peroxide (H₂O₂)

-

Ethanol (EtOH)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, combine cyclooctene (1.10 g, 10 mmol) and ethanol (25 mL).

-

Prepare a solution of this compound (0.119 g, 0.5 mmol, 5 mol%) in deionized water (5 mL).

-

Add the this compound solution to the reaction flask and begin stirring.

-

Heat the mixture to 60°C.

-

Add 30% hydrogen peroxide (2.27 mL, 22 mmol, 2.2 equivalents) dropwise to the reaction mixture over 15 minutes.

-

Maintain the reaction at 60°C and monitor its progress by TLC or GC.

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Quench excess peroxide with a saturated aqueous solution of sodium sulfite.

-

Extract the product with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude epoxide.

-

Purify by vacuum distillation or column chromatography if necessary.

Quantitative Data for Molybdate-Catalyzed Epoxidation of Alkenes

The following table presents typical results for alkene epoxidation using various molybdate-based catalytic systems.

| Alkene | Epoxide | Catalyst System | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| Cyclooctene | Cyclooctene oxide | {Mo₇₂Cr₃₀} nanoclusters | H₂O₂ | RT | 6 | >99 | >99 |

| 1-Octene | 1,2-Epoxyoctane | MoO₂/GO | H₂O₂ | 60 | 6 | ~75 | >95 |

| Methyl oleate | Methyl 9,10-epoxyoctadecanoate | m-MoO₂/GO | H₂O₂ | 60 | 6 | 82 | - |

| Cyclooctene | Cyclooctene oxide | Dioxomolybdenum(VI) complex | TBHP | 55 | 4 | 100 | 100 |

Oxidation of Alcohols

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a cornerstone of organic synthesis. This compound, in conjunction with hydrogen peroxide, provides a green and effective catalytic system for these transformations.[2] The reaction can be controlled to favor the aldehyde or proceed to the carboxylic acid for primary alcohols.

General Reaction Scheme:

Experimental Protocol: Selective Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol is adapted from a procedure using sodium molybdate and is expected to perform similarly with this compound.[2]

Materials:

-

This compound (K₂MoO₄)

-

Benzyl Alcohol

-

15% Hydrogen Peroxide (H₂O₂)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add benzyl alcohol (5.41 g, 50 mmol).

-

Add this compound (0.238 g, 1 mmol, 2 mol%).

-

To this mixture, add 15% hydrogen peroxide (12 mL, ~60 mmol).

-

Heat the mixture to reflux with vigorous stirring for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by simple distillation.

-

Separate the benzaldehyde from the aqueous layer in the distillate using a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate to yield pure benzaldehyde.

Quantitative Data for Molybdate-Catalyzed Alcohol Oxidation

The following table provides data for the oxidation of benzyl alcohol using various molybdenum-based catalysts.

| Alcohol | Product | Catalyst | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| Benzyl Alcohol | Benzaldehyde | MoO₂ Nanoparticles | H₂O₂ | 80 | 24 | - | 100 (94% yield) |

| Benzyl Alcohol | Benzaldehyde | MoO₂ Nanoparticles | TBHP | 110 | 24 | 95 | ~100 |

| Benzyl Alcohol | Benzaldehyde | Dioxidomolybdenum(VI) complex | H₂O₂ | Reflux | - | High | High |

Visualizations

Catalytic Cycle for Molybdate-Catalyzed Oxidation

The following diagram illustrates the general catalytic cycle for the oxidation of a substrate using a molybdate catalyst and hydrogen peroxide.

Caption: Generalized catalytic cycle for molybdate-catalyzed oxidation.

Experimental Workflow for Sulfide Oxidation

The following diagram outlines the key steps in the experimental protocol for the oxidation of sulfides.

Caption: Experimental workflow for sulfide oxidation.

Mechanistic Considerations

The catalytic activity of this compound in these oxidation reactions stems from its reaction with hydrogen peroxide to form various peroxomolybdate species.[3] The exact nature of the active species can depend on the pH and reaction conditions. These peroxomolybdates are electrophilic and transfer an oxygen atom to the nucleophilic substrate (sulfide, alkene, or alcohol). The molybdenum center is then regenerated by further reaction with hydrogen peroxide, thus completing the catalytic cycle.

Caption: Simplified mechanistic pathway for this compound catalysis.

References

Application Notes and Protocols: Potassium Molybdate as a Corrosion Inhibitor for Mild Steel

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of potassium molybdate as a corrosion inhibitor for mild steel, particularly in aqueous environments. The document details the mechanism of action, effective concentrations, synergistic effects, and standardized protocols for experimental evaluation.

Application Notes

1.1 Introduction

This compound (K₂MoO₄) is an effective and environmentally safer alternative to traditional corrosion inhibitors like chromates.[1] It functions as an anodic inhibitor, primarily used in applications such as open and closed-loop cooling water systems to protect mild steel from corrosion.[1][2] Its low toxicity and effectiveness over a wide pH range make it a subject of significant research and industrial application.[2][3]

1.2 Mechanism of Action

The corrosion inhibition mechanism of molybdate is based on the formation of a protective passive film on the mild steel surface.[1][2]

-